molecular formula C18H24Cl2N2O4 B8505812 (3,5-dichlorophenyl)methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate

(3,5-dichlorophenyl)methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate

Cat. No.: B8505812
M. Wt: 403.3 g/mol
InChI Key: JLJCYMNNCJEAGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,5-dichlorophenyl)methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate is a chemical compound with the molecular formula C18H24Cl2N2O4 and a molecular weight of 403.3 g/mol . This compound is characterized by the presence of a dichlorobenzyl group and a piperidine ring, which is protected by a tert-butoxycarbonyl (Boc) group. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

The synthesis of (3,5-dichlorophenyl)methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate typically involves the following steps :

    Starting Materials: The synthesis begins with 3,5-dichlorobenzyl chloride and 4-(tert-butoxycarbonylamino)piperidine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.

    Reaction Steps:

Chemical Reactions Analysis

(3,5-dichlorophenyl)methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate undergoes various chemical reactions, including :

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the dichlorobenzyl group.

    Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common reagents used in these reactions include trifluoroacetic acid for deprotection and various bases and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(3,5-dichlorophenyl)methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate has several scientific research applications, including :

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (3,5-dichlorophenyl)methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate involves its interaction with specific molecular targets . The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications. The pathways involved include binding to active sites or allosteric sites on target proteins, leading to changes in their activity.

Comparison with Similar Compounds

(3,5-dichlorophenyl)methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate can be compared with other similar compounds, such as :

    This compound: Similar in structure but with different substituents on the benzyl or piperidine rings.

    4-(tert-Butoxycarbonylamino)piperidine-1-carboxylate: Lacks the dichlorobenzyl group, leading to different reactivity and applications.

    3,5-Dichlorobenzyl piperidine-1-carboxylate: Lacks the Boc protection, making it more reactive in certain conditions.

The uniqueness of this compound lies in its combination of the dichlorobenzyl group and the Boc-protected piperidine ring, which provides specific reactivity and stability for various applications.

Properties

Molecular Formula

C18H24Cl2N2O4

Molecular Weight

403.3 g/mol

IUPAC Name

(3,5-dichlorophenyl)methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate

InChI

InChI=1S/C18H24Cl2N2O4/c1-18(2,3)26-16(23)21-15-4-6-22(7-5-15)17(24)25-11-12-8-13(19)10-14(20)9-12/h8-10,15H,4-7,11H2,1-3H3,(H,21,23)

InChI Key

JLJCYMNNCJEAGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)OCC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of tert-butyl piperidin-4-ylcarbamate (2.0 g, 9.99 mmol) in DCM (40 ml) was treated with sodium bicarbonate solution (50 ml, 9.99 mmol) followed by a solution of 3,5-dichlorobenzyl carbonochloridate (2.392 g, 9.99 mmol) in DCM (10 ml). The reaction mixture was stirred vigorously at RT until gas evolution ceased. The organic layer was separated, dried over MgSO4 (anh), filtered and evaporated under reduced pressure, yielding the title compound as colourless oil that solidified on standing;
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.392 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture comprising tert-butyl piperidin-4-ylcarbamate (5 g, 24.97 mmol), 3,5-dichlorobenzyl alcohol (4.42 g, 24.97 mmol) and carbonyldiimidazole (4.05 g, 24.97 mmol) in DMF (83 ml) was heated at 50° C. with stirring for 3 days. The resulting mixture was concentrated under reduced pressure. The crude material was redissolved in EtOAc and washed with 1M HCl, a saturated solution of sodium bicarbonate and brine. The organic phase was dried over MgSO4, filtered and concentrated under reduced pressure. The mixture was purified by chromatography on silica eluting with 50-100% EtOAc in iso-hexane and then 1-10% MeOH in EtOAc to afford the title product;
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.42 g
Type
reactant
Reaction Step One
Quantity
4.05 g
Type
reactant
Reaction Step One
Name
Quantity
83 mL
Type
solvent
Reaction Step One

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